![molecular formula C12H11NO4 B11876425 Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate CAS No. 154405-98-8](/img/structure/B11876425.png)
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can possess anti-tuberculosis activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.77 µM against Mycobacterium tuberculosis . This suggests that this compound may also be effective against various bacterial strains.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines by interfering with cellular processes . The unique structural features of the compound may allow it to interact with biological targets involved in cancer progression.
Synthesis of Oxazole Derivatives
This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including palladium-catalyzed direct arylation, which allows for the functionalization of heteroaromatic compounds . This method enhances the efficiency of synthesizing complex molecules while reducing environmental impact through the use of eco-friendly solvents.
Development of New Synthetic Routes
Innovative synthetic strategies have been developed to create derivatives of this compound. For example, microwave-assisted synthesis has been employed to improve yields and reduce reaction times . These advancements facilitate the exploration of new derivatives with potentially enhanced biological activities.
Biological Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as molecular docking and binding affinity assays are commonly used to evaluate its efficacy against specific proteins or enzymes involved in disease pathways . These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate: Similar in structure but with an isoxazole ring instead of an oxazole ring.
Methyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .
Biological Activity
Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is a compound belonging to the oxazole class, featuring a five-membered heterocyclic ring with one nitrogen and one oxygen atom. Its structure includes a methoxy group on a para-substituted phenyl ring and a carboxylate functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective properties.
1.1 Antimicrobial Properties
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The compound's structure may enhance its ability to penetrate microbial membranes, leading to increased efficacy.
1.2 Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and disrupting cell cycle progression . The mechanism of action may involve the modulation of signaling pathways related to cell survival and apoptosis.
1.3 Neuroprotective Effects
Preliminary investigations suggest that this compound may also possess neuroprotective properties. It has been linked to the inhibition of neurotoxic protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound appears to interact with key proteins involved in these pathways, potentially reducing oxidative stress and promoting neuronal survival.
2. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group at the para position significantly influences its pharmacological profile.
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate | Hydroxy group instead of methoxy | Potentially enhanced solubility and reactivity |
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)oxazole-4-carboxylate | Additional hydroxyethyl group | Increased biological activity against specific cancer cell lines |
Methyl 2-(3-methoxyphenyl)oxazole-4-carboxylate | Methoxy group at meta position | Different electronic properties affecting reactivity |
The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in other similar compounds .
3. Research Findings
Recent studies have provided insights into the compound's mechanism of action and its potential therapeutic applications:
3.1 Inhibition Studies
Inhibition assays have revealed that this compound exhibits significant inhibitory effects on various enzymes linked to disease pathways, such as proteolytic enzymes involved in neurodegeneration . The IC50 values for these interactions indicate potent activity, warranting further exploration in drug development.
3.2 Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound led to reduced levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative stress .
- Another investigation reported that this compound could reduce biofilm formation in Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .
Properties
CAS No. |
154405-98-8 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
DFKBJKUJIGHDGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)OC |
Origin of Product |
United States |
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